Cas no 1601778-02-2 (4-(pent-3-yn-1-yl)aminobenzoic acid)

4-(Pent-3-yn-1-yl)aminobenzoic acid is a specialized organic compound featuring a benzoic acid core substituted with an amino-linked pent-3-yn-1-yl group. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly for applications in pharmaceutical intermediates and material science. The alkyne functionality enables click chemistry reactions, facilitating efficient conjugation with azides or other functional groups. Its carboxylic acid moiety further enhances versatility, allowing for derivatization or coordination in metal-organic frameworks. The compound’s well-defined structure and functional groups make it a useful building block for designing advanced molecules with tailored properties. Proper handling and storage under inert conditions are recommended to preserve stability.
4-(pent-3-yn-1-yl)aminobenzoic acid structure
1601778-02-2 structure
Product name:4-(pent-3-yn-1-yl)aminobenzoic acid
CAS No:1601778-02-2
MF:C12H13NO2
MW:203.237123250961
CID:5698386
PubChem ID:53936992

4-(pent-3-yn-1-yl)aminobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1450221
    • 4-[(pent-3-yn-1-yl)amino]benzoic acid
    • 4-[(pent-3-yn-1-yl)amino]benzoicacid
    • 1601778-02-2
    • Benzoic acid, 4-(3-pentyn-1-ylamino)-
    • 4-(pent-3-yn-1-yl)aminobenzoic acid
    • Inchi: 1S/C12H13NO2/c1-2-3-4-9-13-11-7-5-10(6-8-11)12(14)15/h5-8,13H,4,9H2,1H3,(H,14,15)
    • InChI Key: IVCLXLJBNDIAJK-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC(=CC=1)NCCC#CC)=O

Computed Properties

  • Exact Mass: 203.094628657g/mol
  • Monoisotopic Mass: 203.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • Density: 1.190±0.06 g/cm3(Predicted)
  • Boiling Point: 403.7±30.0 °C(Predicted)
  • pka: 4.71±0.10(Predicted)

4-(pent-3-yn-1-yl)aminobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1450221-1.0g
4-[(pent-3-yn-1-yl)amino]benzoic acid
1601778-02-2
1g
$0.0 2023-06-06
Enamine
EN300-1450221-1000mg
4-[(pent-3-yn-1-yl)amino]benzoic acid
1601778-02-2
1000mg
$770.0 2023-09-29
Enamine
EN300-1450221-10000mg
4-[(pent-3-yn-1-yl)amino]benzoic acid
1601778-02-2
10000mg
$3315.0 2023-09-29
Enamine
EN300-1450221-50mg
4-[(pent-3-yn-1-yl)amino]benzoic acid
1601778-02-2
50mg
$647.0 2023-09-29
Enamine
EN300-1450221-250mg
4-[(pent-3-yn-1-yl)amino]benzoic acid
1601778-02-2
250mg
$708.0 2023-09-29
Enamine
EN300-1450221-100mg
4-[(pent-3-yn-1-yl)amino]benzoic acid
1601778-02-2
100mg
$678.0 2023-09-29
Enamine
EN300-1450221-2500mg
4-[(pent-3-yn-1-yl)amino]benzoic acid
1601778-02-2
2500mg
$1509.0 2023-09-29
Enamine
EN300-1450221-500mg
4-[(pent-3-yn-1-yl)amino]benzoic acid
1601778-02-2
500mg
$739.0 2023-09-29
Enamine
EN300-1450221-5000mg
4-[(pent-3-yn-1-yl)amino]benzoic acid
1601778-02-2
5000mg
$2235.0 2023-09-29

Additional information on 4-(pent-3-yn-1-yl)aminobenzoic acid

4-(Pent-3-yn-1-yl)aminobenzoic Acid: A Versatile Compound in Modern Pharmaceutical Research

4-(Pent-3-yn-1-yl)aminobenzoic acid (CAS No. 1601778-02-2) is a unique and versatile compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its distinctive chemical structure, offers a wide range of applications in drug discovery, medicinal chemistry, and synthetic biology. In this article, we will delve into the properties, synthesis, and potential applications of 4-(pent-3-yn-1-yl)aminobenzoic acid, highlighting its significance in contemporary scientific research.

The chemical structure of 4-(pent-3-yn-1-yl)aminobenzoic acid is composed of a benzoic acid moiety linked to a pentynyl group through an amine functional group. This combination endows the compound with both aromatic and aliphatic characteristics, making it an ideal candidate for various chemical reactions and biological studies. The presence of the alkyne group (C���C) is particularly noteworthy, as it can participate in click chemistry reactions, such as the copper-catalyzed azide–alkyne cycloaddition (CuAAC), which is widely used in bioconjugation and materials science.

Recent advancements in synthetic methodologies have enabled the efficient and scalable production of 4-(pent-3-yn-1-yl)aminobenzoic acid. One such method involves the palladium-catalyzed Sonogashira coupling reaction, which allows for the coupling of aryl halides with terminal alkynes to form substituted alkynes. This reaction is highly versatile and can be adapted to various substrates, making it a valuable tool in the synthesis of complex organic molecules. Additionally, the use of green chemistry principles has led to the development of more environmentally friendly processes for the production of this compound.

In the realm of medicinal chemistry, 4-(pent-3-yn-1-yl)aminobenzoic acid has shown promise as a building block for the synthesis of bioactive molecules. Its ability to undergo click chemistry reactions makes it an excellent candidate for the creation of drug conjugates and prodrugs. For instance, researchers have utilized this compound to develop targeted drug delivery systems by conjugating it with specific ligands that can recognize and bind to receptors on cancer cells. This approach has the potential to enhance the therapeutic efficacy and reduce the side effects associated with conventional chemotherapy.

Beyond its applications in drug discovery, 4-(pent-3-yn-1-yl)aminobenzoic acid has also found utility in materials science and nanotechnology. The alkyne group can be used to functionalize surfaces or nanoparticles, enabling the creation of advanced materials with tailored properties. For example, studies have demonstrated that this compound can be used to modify gold nanoparticles, enhancing their stability and biocompatibility for use in biomedical applications such as imaging and sensing.

The biological activity of 4-(pent-3-yn-1-yl)aminobenzoic acid has been explored in various contexts. Preliminary studies have indicated that this compound exhibits anti-inflammatory properties, potentially due to its ability to modulate signaling pathways involved in inflammation. Additionally, its structural similarity to certain natural products has led researchers to investigate its potential as a lead compound for the development of new therapeutic agents.

In conclusion, 4-(pent-3-yn-1-yl)aminobenzoic acid (CAS No. 1601778-02-2) is a multifaceted compound with a broad range of applications in pharmaceutical research and development. Its unique chemical structure and reactivity make it an invaluable tool for synthetic chemists and medicinal chemists alike. As research continues to advance, it is likely that new and innovative uses for this compound will be discovered, further solidifying its importance in modern scientific endeavors.

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd